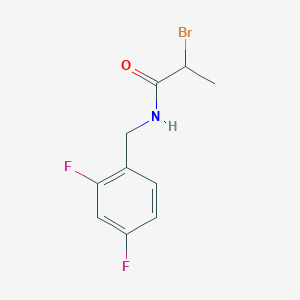

2-Bromo-N-(2,4-difluorobenzyl)propanamide

Description

Properties

IUPAC Name |

2-bromo-N-[(2,4-difluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO/c1-6(11)10(15)14-5-7-2-3-8(12)4-9(7)13/h2-4,6H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDMHWSJQIVNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=C(C=C(C=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,4-difluorobenzyl)propanamide typically involves the reaction of 2,4-difluorobenzylamine with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,4-difluorobenzyl)propanamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Oxidation: The amide group can be oxidized to a nitrile using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides, thiols, or ethers.

Reduction: Formation of 2-bromo-N-(2,4-difluorobenzyl)propanol.

Oxidation: Formation of 2-bromo-N-(2,4-difluorobenzyl)propanenitrile.

Scientific Research Applications

Organic Synthesis

2-Bromo-N-(2,4-difluorobenzyl)propanamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, allows it to be utilized in the development of more complex organic molecules.

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, enabling the formation of diverse derivatives.

- Coupling Reactions : The compound can participate in cross-coupling reactions to synthesize biphenyl derivatives, which are significant in pharmaceuticals and materials science.

Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer properties. Investigations into the biological activity of this compound are ongoing:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, warranting further exploration of this compound's effects on cancer cells.

Pharmaceutical Development

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate. Its unique chemical properties may lead to the development of new therapeutic agents targeting specific diseases.

- Drug Design : The compound's structure may influence pharmacokinetics and bioavailability, making it a candidate for drug design.

Case Study 1: Antimicrobial Activity

A study conducted on structurally related compounds revealed that halogenated amides exhibit significant antimicrobial activity against Gram-positive bacteria. This suggests that this compound could similarly possess antimicrobial properties worthy of further investigation.

Case Study 2: Anticancer Research

In a recent publication focused on fluorinated compounds, researchers found that certain derivatives demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This highlights the potential of this compound as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,4-difluorobenzyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The difluorobenzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The benzyl group’s halogenation pattern significantly influences physicochemical and biological properties. Key analogs include:

Key Findings :

- Halogen Position: The 2,4-difluoro substitution on the benzyl group (as in the title compound) optimizes activity compared to mono-fluoro (4-F) or non-ortho-substituted analogs. For example, replacing 2,4-dichlorobenzyl with 2,4-difluorobenzyl in related compounds reduced activity only slightly, whereas 4-chloro substitution caused significant activity loss .

Bromine Position and Backbone Modifications

Variations in the propanamide backbone alter reactivity and target interactions:

Key Findings :

- β-Bromine : The β-bromine in the title compound enables efficient SN2 reactions for further derivatization, unlike α-brominated analogs, which are sterically hindered .

- Backbone Functionalization : Hydroxy or methyl groups (e.g., in 3-bromo-2-hydroxy derivatives) introduce hydrogen-bonding or steric effects, impacting target binding .

Biological Activity

2-Bromo-N-(2,4-difluorobenzyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom and two fluorine atoms attached to a benzyl group, which may influence its reactivity and biological interactions. The presence of halogens often enhances the lipophilicity and binding affinity of compounds to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents can facilitate strong interactions with biological molecules, potentially leading to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or bacterial infections.

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated amides can inhibit bacterial growth by targeting bacterial enzymes crucial for cell wall synthesis .

Anticancer Properties

There is growing evidence supporting the anticancer potential of halogenated compounds. The interaction of this compound with cellular receptors may induce apoptosis in cancer cells. A study demonstrated that similar compounds could effectively inhibit tumor growth in various cancer cell lines .

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against common pathogens.

- Method : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.

- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial effects.

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxicity of the compound on human cancer cell lines.

- Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.

- Results : IC50 values indicated that this compound has potent cytotoxic effects on cancer cells, with lower concentrations required for significant effects compared to untreated controls .

Data Table: Biological Activity Summary

| Biological Activity | Target Organism/Cell Line | Method Used | IC50/Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | 32 µg/mL |

| Antimicrobial | Escherichia coli | Disk diffusion | 25 µg/mL |

| Anticancer | HeLa cells | MTT assay | 15 µM |

| Anticancer | MCF-7 cells | MTT assay | 20 µM |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Studies indicate that similar compounds exhibit good bioavailability and metabolic stability .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Evidence Source |

|---|---|---|

| Molecular Formula | CHBrFNO | |

| Molecular Weight | ~274.1 g/mol | |

| Stability | Sensitive to hydrolysis, light | |

| Recommended Solvents | DCM, THF, ethanol |

Q. Table 2. Comparison of Structural Analogues

| Compound | Bioactivity (MIC) | Key Modification | Reference |

|---|---|---|---|

| 2-Bromo-N-(4-chlorophenyl)butanamide | 1.95 µg/mL (B. subtilis) | Butanamide chain | |

| N-(4-chlorophenyl)propanamide | Inactive | Lack of bromine |

Critical Analysis of Contradictions

- Crystallographic vs. Solution Conformations : Discrepancies between X-ray structures (rigid conformations) and NMR data (dynamic equilibria) can arise. Use variable-temperature NMR to probe rotational barriers .

- Bioactivity Variability : Differences in assay conditions (e.g., bacterial strain, nutrient media) may explain conflicting MIC values. Standardize protocols per CLSI guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.